molecular formula C16H14O2 B131806 (4s)-6-Methyl-4-phenylchroman-2-one CAS No. 349547-18-8

(4s)-6-Methyl-4-phenylchroman-2-one

Cat. No.: B131806
CAS No.: 349547-18-8
M. Wt: 238.28 g/mol
InChI Key: SUHIZPDCJOQZLN-ZDUSSCGKSA-N
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Description

(4s)-6-Methyl-4-phenylchroman-2-one is a chemical compound belonging to the class of chromanones Chromanones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4s)-6-Methyl-4-phenylchroman-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the chromanone core. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(4s)-6-Methyl-4-phenylchroman-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the chromanone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted chromanones, chromanols, and quinones, each with distinct chemical and biological properties.

Scientific Research Applications

(4s)-6-Methyl-4-phenylchroman-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4s)-6-Methyl-4-phenylchroman-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methylchroman-2-one: Lacks the phenyl group at the 4th position, resulting in different chemical properties.

    4-Phenylchroman-2-one: Lacks the methyl group at the 6th position, affecting its reactivity and biological activity.

    Chroman-2-one: The parent compound without any substituents, serving as a basis for comparison.

Uniqueness

(4s)-6-Methyl-4-phenylchroman-2-one is unique due to the presence of both the methyl and phenyl groups, which confer distinct steric and electronic effects. These modifications enhance its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(4S)-6-methyl-4-phenyl-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13H,10H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHIZPDCJOQZLN-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=O)C[C@H]2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359004
Record name (4s)-6-methyl-4-phenylchroman-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349547-18-8
Record name (4s)-6-methyl-4-phenylchroman-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cinnamic acid (100 gms) and p-cresol (76.6 gms) were charged to a clean and dry flask under nitrogen and stirred. Concentrated sulphuric acid was slowly charged and the reaction mixture heated to 125° C.-130° C. for 6 hours. After completion of reaction the mixture was cooled to about 60° C. and about 50 ml water and about 300 ml toluene were charged under stirring. The layers were separated. The toluene layer was washed with aqueous saturated solution of sodium bicarbonate and water. The organic layer was dried over sodium sulfate and concentrated under vacuum, at a temperature below 50° C. The residue was stripped with 2×100 ml IPA. The residue was dissolved in 200 ml isopropanol, chilled to 5° C. and stirred for 2 hours. The solids obtained were filtered and dried at about 60° C. for 4-5 hours to give about 135 to 137 gms of the title product.
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Synthesis routes and methods II

Procedure details

retention times are: t-cinnamic acid=3.3 min., p-cresol=4.2 min. and the title compound=20.3 min.) or TLC (acetone/cyclohexane (20/80), acetic acid (0.5%); wavelength=254 nm) usually 6 hours. When the reaction is complete the mixture is cooled to 100° and added to a prewarmed separatory funnel (500 mL). The bottom layer containing the sulfuric acid is removed and toluene (280 mL), water (50 mL) and potassium carbonate (47%, 10 mL) are added to the separatory funnel containing the crude product. If necessary the pH of the aqueous layer is adjusted to between 5-8 with additional 47% potassium carbonate. The layers are separated and the organic layer is then washed once with water (50 mL). The organic layer is concentrated to a final volume of approximately 150 mL under reduced pressure. Isopropanol (350 mL) is then added, and distillation is continued to a volume of 350 mL. Isopropanol (150 mL) is again added and again distilled to 350 mL. Isopropanol (150 mL) is again added and again distilled to 350 mL. The mixture is then cooled to 30-40° with rapid stirring until the product crystallizes. The rapid stirring is continued after crystallization. The product is cooled to 0-5° and held at this temperature for approximately 1 hour, filtered and washed with isopropanol (200 mL) cooled to 0-5°. If the last portion of the wash is colored the wash is continued until no more color is removed. The solids are then dried at 60° under reduced pressure to give the title compound, mp (uncorrected)=83°-85°.
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Synthesis routes and methods III

Procedure details

U.S. Pat. No. 5,922,914 provides an alternate method for the preparation of tolterodine. The process involves the cyclization of trans-cinnamic acid with p-cresol in hot sulfuric acid to give 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one, which is reduced with diisobutyl aluminum hydride (DIBAL) in toluene to yield 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol. This on reducto-condensation with diisopropylamine, by means of hydrogen over palladium on charcoal in methanol, affords racemic tolterodine of Formula I, which is resolved with L-(+)-tartaric acid.
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